N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Fluorophenyl Group: This can be done through an amination reaction, where the fluorophenyl group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-5-[(2-bromophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-[(2-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15ClFN5O |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O/c18-12-7-5-11(6-8-12)9-10-20-17(25)15-16(23-24-22-15)21-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
UHMXMDQPPOICMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCCC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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